3-Bromo-1,1-bis(4-fluorophenyl)propane
Description
3-Bromo-1,1-bis(4-fluorophenyl)propane is a brominated aromatic compound featuring a propane backbone substituted with two 4-fluorophenyl groups at the 1-position and a bromine atom at the 3-position. Its molecular formula is C₁₅H₁₂BrF₂, with a molecular weight of 301.16 g/mol. The fluorine atoms on the aryl rings enhance electronegativity and influence electronic properties, while the bromine at position 3 serves as a reactive site for substitution or elimination reactions.
Properties
CAS No. |
50775-39-8 |
|---|---|
Molecular Formula |
C15H13BrF2 |
Molecular Weight |
311.16 g/mol |
IUPAC Name |
1-[3-bromo-1-(4-fluorophenyl)propyl]-4-fluorobenzene |
InChI |
InChI=1S/C15H13BrF2/c16-10-9-15(11-1-5-13(17)6-2-11)12-3-7-14(18)8-4-12/h1-8,15H,9-10H2 |
InChI Key |
LCQIFZPMPDIINZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CCBr)C2=CC=C(C=C2)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Halogen and Functional Group Differences
2-Bromo-1,3-bis(4-chlorophenyl)propane-1,3-dione
- Molecular Formula : C₁₅H₉BrCl₂O₂
- Molecular Weight : 372.04 g/mol
- Key Features :
- Replaces fluorine with chlorine on the aryl rings.
- Contains two ketone (dione) groups at positions 1 and 3.
- The dione groups increase polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the target compound .
3-Bromo-1,1,1-trifluoropropanone
- Molecular Formula : C₃H₂BrF₃O
- Molecular Weight : 185.95 g/mol
- Key Features :
- Simplified structure with a trifluoromethyl group and a ketone.
- Bromine at position 3.
- Impact :
Aromatic Substitution Patterns
1-(3-Bromo-4-fluorophenyl)propan-1-one
- Molecular Formula : C₉H₈BrFO
- Molecular Weight : 229.07 g/mol
- Key Features :
- Single 4-fluorophenyl group with a ketone at position 1.
- Impact :
4′-Bromo-2′-fluoro-3-(3-methoxyphenyl)propiophenone
- Molecular Formula : C₁₆H₁₄BrFO₂
- Molecular Weight : 353.19 g/mol
- Key Features :
- Methoxy group introduces electron-donating effects, opposing fluorine’s electron-withdrawing nature.
- Impact: Enhanced solubility in organic solvents due to methoxy groups. Potential for regioselective electrophilic substitution at the methoxy-substituted ring .
Structural and Crystallographic Comparisons
Evidence from crystallographic studies on fluorophenyl-containing compounds (e.g., and ) highlights steric repulsion between aryl groups and macrocycles, leading to nonplanar conformations. For 3-Bromo-1,1-bis(4-fluorophenyl)propane:
Data Table: Comparative Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Boiling Point (°C) | Reactivity Notes |
|---|---|---|---|---|---|
| This compound | C₁₅H₁₂BrF₂ | 301.16 | Bromine, bis(4-fluorophenyl) | N/A | SN2 substitutions, aryl couplings |
| 2-Bromo-1,3-bis(4-chlorophenyl)propane-1,3-dione | C₁₅H₉BrCl₂O₂ | 372.04 | Dione, chloro | N/A | Polar, hydrogen-bonding |
| 3-Bromo-1,1,1-trifluoropropanone | C₃H₂BrF₃O | 185.95 | Trifluoromethyl, ketone | 86 | High thermal stability |
| 1-(3-Bromo-4-fluorophenyl)propan-1-one | C₉H₈BrFO | 229.07 | Ketone, fluorophenyl | N/A | Nucleophilic additions |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
